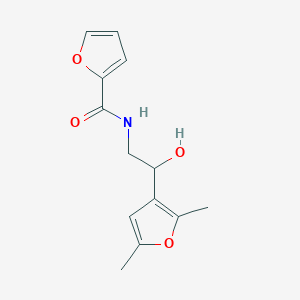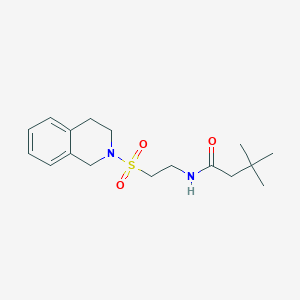
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,3-dimethylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,3-dimethylbutanamide” is a complex organic molecule. It contains a 3,4-dihydroisoquinoline group, which is a type of isoquinoline, a nitrogen-containing heterocyclic compound . The molecule also contains a sulfonyl group attached to the isoquinoline ring, and a 3,3-dimethylbutanamide group attached via an ethyl linker .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific information or an experimental study on this compound, it’s difficult to provide a detailed analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as its molecular weight, melting point, boiling point, solubility, and reactivity. Unfortunately, without specific information or an experimental study on this compound, it’s difficult to provide a detailed analysis .科学的研究の応用
Synthesis and Structural Analysis
- Compound Synthesis and Crystal Structure : A related compound was synthesized through a reaction involving 3,4-dihydroisoquinolinone derivatives, showcasing the synthetic routes and structural elucidation of similar compounds. The study provided detailed crystallographic data, highlighting the molecular geometry and intermolecular interactions within the crystal lattice (Akkurt et al., 2008).
Pharmacological Profile
- Anticonvulsant Effects : Research on derivatives of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, structurally similar to the query compound, has shown potent anticonvulsant effects in various models of epilepsy. These compounds were synthesized with a sulfonamide function, indicating their potential in modulating enzymatic activity relevant to epilepsy treatment (Gitto et al., 2009).
Chemical Reactions and Modifications
- Novel Synthesis Approaches : The one-pot synthesis of N-(4-hydroxyquinolin-2-yl)sulfonamide derivatives from sulfonoketenimides and isatoic anhydride demonstrates the innovative routes for synthesizing sulfonamide-based compounds. This research highlights the adaptability and versatility of similar chemical structures in generating novel compounds (Yavari et al., 2014).
Hemostatic Properties
- Influence on Blood Coagulation : Studies on 2-(3,3-dimethyl-3,4-dihydroisoquinol-1-yl)propanoic acid amides reveal their hemostatic properties, indicating the potential therapeutic use of similar compounds in managing bleeding and improving coagulation times. This suggests a pathway to explore for compounds with similar backbones in medical applications (Limanskii et al., 2009).
Enzyme Inhibition for Cancer Therapy
- Selective Enzyme Inhibition : A related compound demonstrated highly potent and selective inhibition of AKR1C3, a target enzyme in breast and prostate cancer therapy. The structural features essential for enzyme binding and inhibition were elucidated, offering a model for designing targeted inhibitors based on the dihydroisoquinoline scaffold (Jamieson et al., 2012).
Safety And Hazards
The safety and hazards of a compound refer to its potential effects on human health and the environment. Without specific information or an experimental study on this compound, it’s difficult to provide a detailed analysis.
将来の方向性
The future directions for research on this compound would depend on its potential applications. Isoquinoline derivatives have been studied for their potential pharmacological properties, including anticancer, antimicrobial, antimalarial, and anti-HIV activities . Therefore, one potential direction could be to further investigate the biological activity of this compound.
特性
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-3,3-dimethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-17(2,3)12-16(20)18-9-11-23(21,22)19-10-8-14-6-4-5-7-15(14)13-19/h4-7H,8-13H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXHHAEFOKREVAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NCCS(=O)(=O)N1CCC2=CC=CC=C2C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,3-dimethylbutanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine](/img/structure/B2639841.png)
![3-(3,4-dimethoxyphenyl)-9-(2-(thiophen-2-yl)ethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2639842.png)
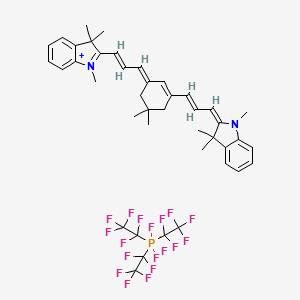
![4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide](/img/structure/B2639845.png)
![N-butyl-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2639846.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2639849.png)
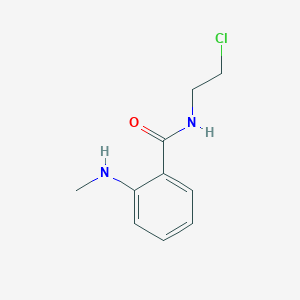
![2-(Benzo[d]isoxazol-3-yl)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B2639853.png)
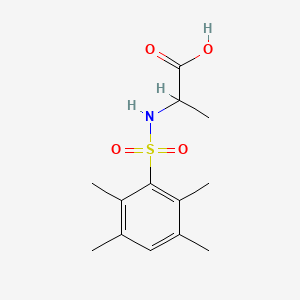
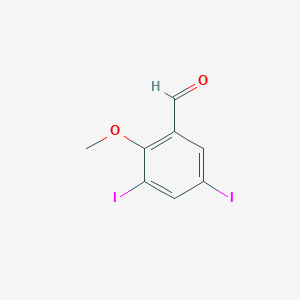
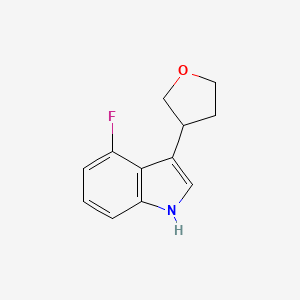
![1-(3-chlorophenyl)-4-(3-fluorophenoxy)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2639858.png)
![(2E)-3-(4-{[(tert-butoxy)carbonyl]amino}-1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid](/img/structure/B2639861.png)
